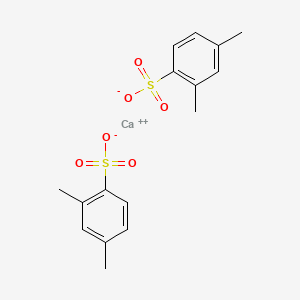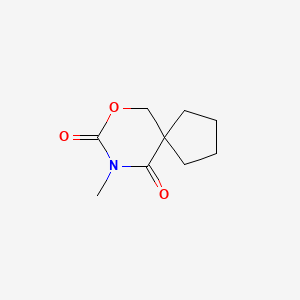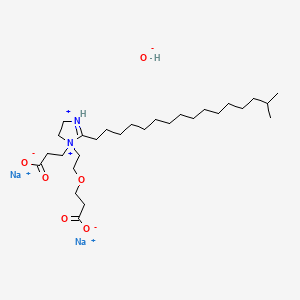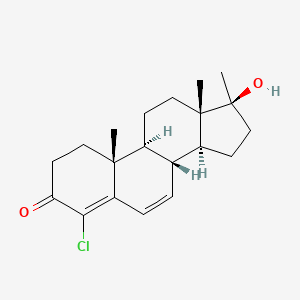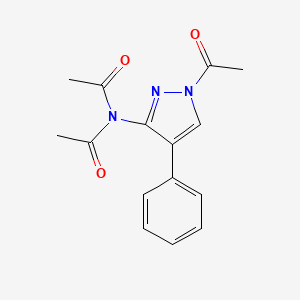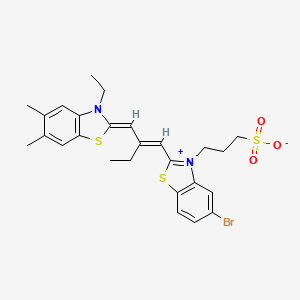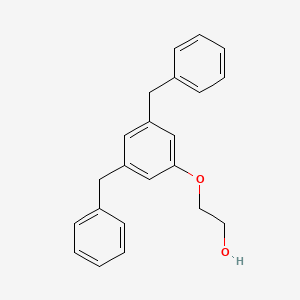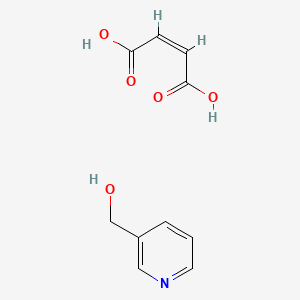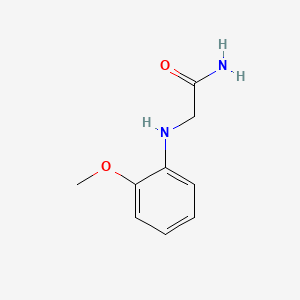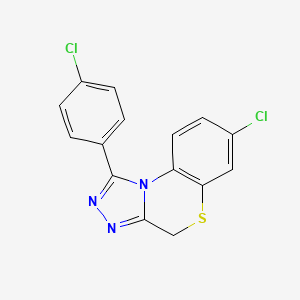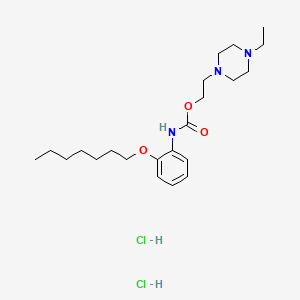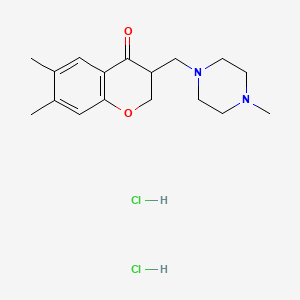
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the condensation of an imidazole derivative with a naphthalene carboxylic acid precursor. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and naphthalene moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be used as starting materials[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated imidazole derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
科学的研究の応用
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
- 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid
- 2-(1H-Imidazol-1-yl)ethylamine
- 1H-Imidazol-1-ylacetic acid
Uniqueness
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to its fused naphthalene-imidazole structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
135922-33-7 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
6-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-3-1-2-10-8-11(4-5-12(10)13)16-7-6-15-9-16/h1-3,6-7,9,11H,4-5,8H2,(H,17,18) |
InChIキー |
PLAKELSDTAFTPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1N3C=CN=C3)C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


